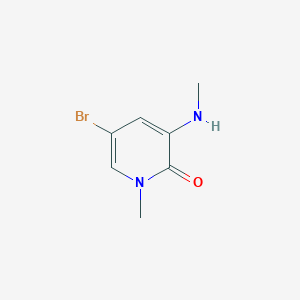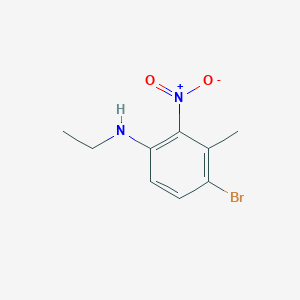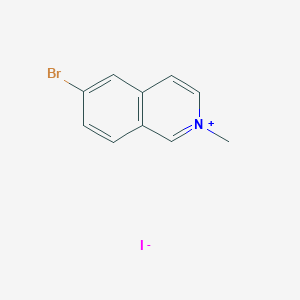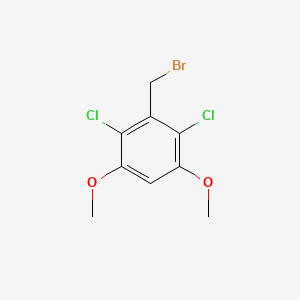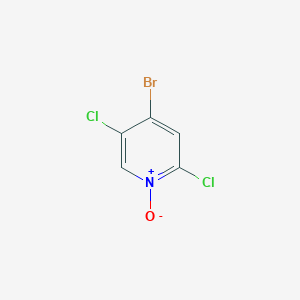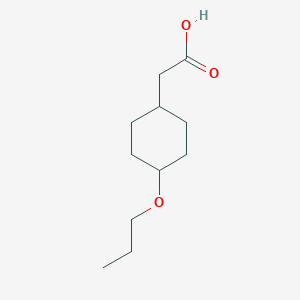
2-(4-Propoxycyclohexyl)acetic acid
Übersicht
Beschreibung
2-(4-Propoxycyclohexyl)acetic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane, featuring a propoxy group attached to the cyclohexyl ring and an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-(4-Propoxycyclohexyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of cyclohexyl derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-(4-Propoxycyclohexyl)acetic acid are not available, research into similar compounds, such as acetic acid, is ongoing. For instance, photocatalytic CO2 reduction is a promising technology for using anthropogenic CO2 emissions to alleviate our dependence on fossil fuels .
Wirkmechanismus
Biochemical Pathways
Acetic acid derivatives often participate in metabolic pathways involving acetyl-coa, a key molecule in metabolism
Action Environment
The action, efficacy, and stability of 2-(4-Propoxycyclohexyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxycyclohexyl)acetic acid typically involves the following steps:
Formation of the Propoxy Group: The initial step involves the alkylation of cyclohexanol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxycyclohexanol.
Oxidation: The 4-propoxycyclohexanol is then oxidized to 4-propoxycyclohexanone using an oxidizing agent like chromium trioxide or potassium permanganate.
Formation of the Acetic Acid Moiety: The final step involves the reaction of 4-propoxycyclohexanone with bromoacetic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Propoxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexaneacetic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.
4-Propoxybenzoic acid: Contains a benzene ring instead of a cyclohexyl ring, leading to different biological activity and applications.
2-(4-Methoxycyclohexyl)acetic acid: Similar structure but with a methoxy group instead of a propoxy group, affecting its chemical behavior and applications.
Uniqueness
2-(4-Propoxycyclohexyl)acetic acid is unique due to the presence of both the propoxy group and the acetic acid moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial processes.
Eigenschaften
IUPAC Name |
2-(4-propoxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQMHDKYBSOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


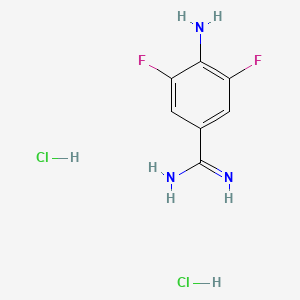

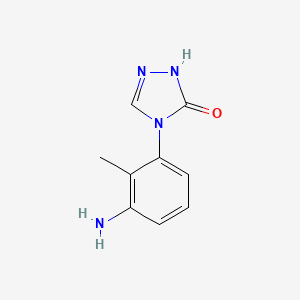
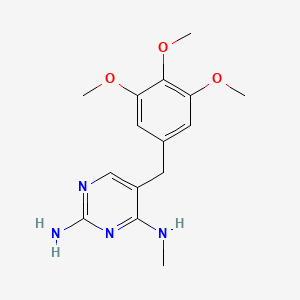
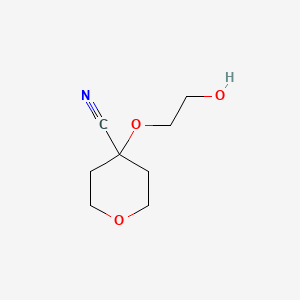

![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
